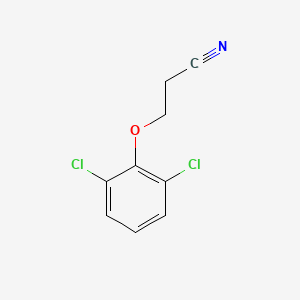

3-(2,6-Dichloro-phenoxy)propanenitrile

Description

Contextualization within Halogenated Aromatic Nitriles and Aryl Ethers

3-(2,6-Dichloro-phenoxy)propanenitrile belongs to two significant classes of organic compounds: halogenated aromatic nitriles and aryl ethers. The properties and reactivity of the molecule are a composite of the characteristics of these parent groups.

Halogenated Aromatic Nitriles are characterized by an aromatic ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The presence of chlorine atoms, which are strongly electronegative, influences the electronic properties of the aromatic ring. The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems.

Aryl Ethers consist of an aromatic ring attached to an oxygen atom, which is in turn bonded to an alkyl or another aryl group. The ether linkage (C-O-C) is generally stable, a property that makes the aryl ether motif a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. The "phenoxy" part of the name indicates the presence of a phenyl ether group.

The combination of these features in this compound results in a molecule with a specific set of physicochemical properties and potential reactivity, making it a subject of interest for synthetic chemists.

Significance in Pharmaceutical and Agrochemical Intermediate Chemistry Research

The primary significance of this compound in the scientific literature lies in its potential role as an intermediate in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical sectors. The 2,6-dichlorophenoxy moiety is found in a number of biologically active compounds. For instance, the related compound 2,6-dichlorophenoxyacetic acid has been investigated for its chemical properties. Similarly, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) highlights the utility of the dichlorophenoxy scaffold in agrochemicals. wikipedia.org

While direct and extensive research on this compound is not widely published, its structural components suggest its utility. The propanenitrile side chain can be chemically modified to introduce other functional groups, allowing for the elaboration of the molecule into a variety of derivatives. For example, the nitrile group can be a precursor to a carboxylic acid or an amine, which are common functionalities in drug molecules.

The synthesis of such intermediates is a critical aspect of drug discovery and development, as well as in the creation of new crop protection agents. The ability to efficiently synthesize and functionalize molecules like this compound is therefore of considerable interest.

Structure

3D Structure

Properties

Molecular Formula |

C9H7Cl2NO |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

3-(2,6-dichlorophenoxy)propanenitrile |

InChI |

InChI=1S/C9H7Cl2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |

InChI Key |

YZWIZSFHCVPHFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCC#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2,6 Dichloro Phenoxy Propanenitrile

Direct Synthetic Pathways for 3-(2,6-Dichloro-phenoxy)propanenitrile

The direct synthesis of this compound can be approached through established reaction mechanisms that are widely used in the formation of ether linkages and the addition to activated alkenes.

Nucleophilic Substitution Reactions Involving 2,6-Dichlorophenol (B41786) and Relevant Propane (B168953) Derivatives

A primary and versatile method for the synthesis of this compound is the Williamson ether synthesis. byjus.commasterorganicchemistry.comchem-station.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2,6-dichlorophenol is first deprotonated by a strong base to form the corresponding 2,6-dichlorophenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon nitrile-containing substrate, such as 3-chloropropanenitrile or 3-bromopropanenitrile.

The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion displaces the halide from the propanenitrile derivative. masterorganicchemistry.comwikipedia.org The choice of base and solvent is crucial for the efficiency of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) are commonly employed to ensure complete deprotonation of the phenol. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to dissolve the reactants and facilitate the S(_N)2 pathway. chem-station.com

| Reactants | Base | Solvent | General Conditions | Product |

| 2,6-Dichlorophenol | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room temperature to moderate heating | This compound |

| 2,6-Dichlorophenol | Potassium Carbonate (K(_2)CO(_3)) | Acetonitrile | Reflux | This compound |

| 3-Chloropropanenitrile | ||||

| 3-Bromopropanenitrile |

Alternative Synthetic Routes to the 3-Substituted Propanenitrile Moiety

An alternative approach to the synthesis of this compound is through a Michael addition reaction. This method involves the conjugate addition of the 2,6-dichlorophenoxide nucleophile to an α,β-unsaturated nitrile, typically acrylonitrile. nih.govmdpi.com The reaction is generally base-catalyzed, with the base serving to deprotonate the phenol, thereby activating it as a nucleophile.

The choice of catalyst can influence the reaction rate and yield. Both organic and inorganic bases can be utilized. The reaction mechanism involves the attack of the phenoxide at the β-carbon of acrylonitrile, followed by protonation of the resulting enolate intermediate to yield the final product.

| Reactants | Catalyst/Base | Solvent | General Conditions | Product |

| 2,6-Dichlorophenol | Sodium Methoxide (NaOMe) | Methanol | Room temperature | This compound |

| Acrylonitrile | Triethylamine (Et(_3)N) | Tetrahydrofuran (B95107) (THF) | Room temperature to reflux | This compound |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | Room temperature | This compound |

Synthesis of Isomeric and Closely Related Dichlorophenoxy-Nitriles

The synthesis of isomers and related dichlorophenoxy-nitrile structures often requires different starting materials and strategic approaches to achieve the desired substitution pattern on the phenoxy ring and the position of the nitrile group on the alkyl chain.

Preparation of 2-(2,6-Dichlorophenoxy)propanenitrile (B3014454) and its Enantiomers

The synthesis of the isomeric 2-(2,6-dichlorophenoxy)propanenitrile can also be achieved via a Williamson ether synthesis. byjus.commasterorganicchemistry.comchem-station.comwikipedia.org In this case, 2,6-dichlorophenol is reacted with a 2-halopropanenitrile, such as 2-chloropropanenitrile or 2-bromopropanenitrile, in the presence of a base.

Due to the presence of a chiral center at the second carbon of the propanenitrile chain, 2-(2,6-dichlorophenoxy)propanenitrile exists as a pair of enantiomers. The standard synthesis will produce a racemic mixture. The separation of these enantiomers can be achieved through chiral chromatography techniques, or by using chiral resolving agents. A study on the preparative enantiomer separation of the structurally similar 2-(2,4-dichlorophenoxy)propionic acid has been successfully demonstrated using a cinchona-derived chiral selector in centrifugal partition chromatography. nih.gov A similar approach could potentially be applied to resolve the enantiomers of 2-(2,6-dichlorophenoxy)propanenitrile.

| Reactants | Base | Solvent | Product | Separation Method |

| 2,6-Dichlorophenol | Sodium Hydride (NaH) | DMF | Racemic 2-(2,6-Dichlorophenoxy)propanenitrile | Chiral HPLC |

| 2-Chloropropanenitrile | Potassium Carbonate (K(_2)CO(_3)) | Acetonitrile | Centrifugal Partition Chromatography |

Derivatization from 2,6-Dichlorophenylacetonitrile (B146609) Precursors

2,6-Dichlorophenylacetonitrile serves as a versatile precursor for the synthesis of various derivatives. sigmaaldrich.com The methylene (B1212753) group adjacent to both the phenyl ring and the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then undergo nucleophilic attack on various electrophiles.

For instance, alkylation of 2,6-dichlorophenylacetonitrile with a methyl halide (e.g., methyl iodide) in the presence of a base like sodium amide or, more modernly, under phase-transfer catalysis conditions, would yield 2-(2,6-dichlorophenyl)propanenitrile. google.comorgsyn.org Further functionalization of the nitrile group through reduction or hydrolysis can lead to a wider range of derivatives.

| Precursor | Reagent | Base/Catalyst | Product |

| 2,6-Dichlorophenylacetonitrile | Methyl Iodide | Sodium Amide | 2-(2,6-Dichlorophenyl)propanenitrile |

| Phase-Transfer Catalyst (e.g., Tetraalkylammonium salt) |

Approaches for Analogous Dichlorophenoxy-Containing Structures

The synthesis of analogous structures, such as those with different substitution patterns on the phenyl ring (e.g., 2,4-dichloro), follows similar synthetic principles. For example, 3-(2,4-dichlorophenoxy)propionic acid has been synthesized by the oxidation of 3-(2,4-dichlorophenoxy)-1-propanol. prepchem.com This carboxylic acid could then be converted to the corresponding nitrile through various methods, such as reaction with thionyl chloride to form the acid chloride followed by treatment with ammonia (B1221849) and subsequent dehydration.

Reactivity and Chemical Transformations of the Nitrile Functionality

The electron-withdrawing nature of the nitrogen atom in the nitrile group makes the carbon atom susceptible to nucleophilic attack, while the nitrogen atom itself can be protonated under acidic conditions, enhancing the electrophilicity of the carbon. This dual reactivity allows for a variety of chemical transformations.

Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives

The conversion of the nitrile group in this compound to a carboxylic acid, 3-(2,6-dichlorophenoxy)propanoic acid, is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions, proceeding through an intermediate amide, 3-(2,6-dichlorophenoxy)propanamide.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the nitrile is heated to facilitate hydrolysis. The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidic acid, which then tautomerizes to the more stable amide intermediate. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis (Saponification):

Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, also effects hydrolysis. In this case, the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which rapidly tautomerizes to the amide. Under the basic conditions, the amide is then further hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

| Reaction | Reagents and Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | This compound, H₂SO₄/H₂O, heat | 3-(2,6-Dichloro-phenoxy)propanamide | 3-(2,6-Dichloro-phenoxy)propanoic acid |

| Base-Catalyzed Hydrolysis | This compound, NaOH/H₂O, heat; then H₃O⁺ | 3-(2,6-Dichloro-phenoxy)propanamide | 3-(2,6-Dichloro-phenoxy)propanoic acid |

Reduction and Other Functional Group Interconversions of Propanenitrile

The nitrile group of this compound can be reduced to a primary amine, 3-(2,6-dichlorophenoxy)propan-1-amine. This transformation is typically accomplished through catalytic hydrogenation or with chemical reducing agents.

Catalytic Hydrogenation:

A common and effective method for nitrile reduction is catalytic hydrogenation. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Raney nickel is a frequently used catalyst for this purpose and is often employed in a solvent such as ethanol (B145695) or isopropanol. The reaction may be conducted at elevated temperatures and pressures to ensure complete conversion. The addition of a small amount of base, such as potassium hydroxide, can sometimes improve the yield and selectivity for the primary amine.

Chemical Reduction:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to reduce nitriles to primary amines. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess reagent and liberate the amine product.

| Reaction | Reagents and Conditions | Product |

| Catalytic Hydrogenation | This compound, H₂, Raney Ni, Ethanol, Heat, Pressure | 3-(2,6-Dichloro-phenoxy)propan-1-amine |

| Chemical Reduction | 1. This compound, LiAlH₄, THF2. H₂O | 3-(2,6-Dichloro-phenoxy)propan-1-amine |

Other functional group interconversions of the nitrile are also possible, though less commonly described for this specific substrate. For instance, the nitrile could potentially react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Mechanistic Studies of Nitrile Transformations

The mechanisms of nitrile hydrolysis have been extensively studied.

Acid-Catalyzed Hydrolysis Mechanism: The generally accepted mechanism for the acid-catalyzed hydrolysis of a nitrile involves the following key steps:

Protonation of the nitrile nitrogen: This initial step activates the nitrile group towards nucleophilic attack.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

Deprotonation: A proton is removed from the oxygen atom to form a neutral imidic acid.

Tautomerization: The imidic acid tautomerizes to the more stable amide.

Hydrolysis of the amide: The amide is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

Base-Catalyzed Hydrolysis Mechanism: The base-catalyzed hydrolysis proceeds through a different pathway:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the electrophilic nitrile carbon.

Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid.

Tautomerization: The imidic acid rearranges to the corresponding amide.

Hydrolysis of the amide: The amide undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia.

Acidification: The carboxylate salt is protonated in a separate workup step to yield the final carboxylic acid.

The electron-withdrawing nature of the 2,6-dichlorophenoxy group is expected to influence the reactivity of the nitrile group in these transformations by affecting the electrophilicity of the nitrile carbon. However, specific kinetic or mechanistic studies on this compound itself are not widely available in the public domain. The general principles of nitrile reactivity, as outlined above, provide a solid framework for understanding its chemical behavior.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodological Frameworks for SAR Analysis of Dichlorophenoxy-Nitrile Scaffolds

The investigation of structure-activity relationships for dichlorophenoxy-nitrile scaffolds and related compounds often employs a combination of computational and experimental techniques to build predictive models. These frameworks are essential for understanding how structural modifications influence biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) is a prominent methodological approach. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by quantifying various physicochemical properties of the molecules, known as molecular descriptors, and relating them to a measured biological endpoint, such as herbicidal or fungicidal activity. For phenoxy-based compounds, relevant descriptors often include:

Hydrophobicity: The octanol-water partition coefficient (logP) is a critical parameter, as it influences the compound's ability to traverse biological membranes.

Electronic Properties: Parameters such as Hammett constants (σ) and pKa values describe the electron-donating or -withdrawing nature of substituents on the aromatic ring, which can affect binding to target proteins.

Steric Factors: Descriptors like molar refractivity (MR) and Taft steric parameters (Es) quantify the size and shape of substituents, which can impact the fit of the molecule into a receptor's active site.

Molecular docking is another powerful computational tool used in the SAR analysis of dichlorophenoxy-nitrile scaffolds. This technique simulates the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. By predicting the binding orientation and affinity, molecular docking can provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for biological activity. For instance, docking studies on analogous herbicidal compounds have been used to visualize how the dichlorophenoxy moiety fits into the active site of a target enzyme and to predict how modifications to the structure would affect this binding.

These computational approaches are complemented by the synthesis and biological evaluation of a series of analog compounds. By systematically modifying different parts of the 3-(2,6-dichloro-phenoxy)propanenitrile scaffold and assessing the impact on biological activity, researchers can validate the predictions of QSAR and molecular docking models and refine their understanding of the SAR.

Influence of the 2,6-Dichlorophenoxy Moiety on Molecular Interactions

The 2,6-dichlorophenoxy moiety is a critical component of the this compound structure, significantly influencing its physical, chemical, and biological properties. The presence and positioning of the two chlorine atoms on the phenyl ring have profound effects on the molecule's interactions with its biological targets.

The chlorine atoms are strongly electronegative, which alters the electron distribution of the aromatic ring. This electronic effect can influence the pKa of the molecule and its ability to participate in electrostatic interactions or form hydrogen bonds with amino acid residues in a target protein. Furthermore, the presence of chlorine atoms can enhance the molecule's hydrophobicity, which can be crucial for its transport across lipid membranes to reach its site of action.

The substitution pattern of the chlorine atoms is also of paramount importance. The 2,6-dichloro substitution pattern, with chlorine atoms in both ortho positions relative to the ether linkage, imposes significant steric hindrance. This steric bulk can have several consequences:

Conformational Restriction: It can restrict the rotation around the phenyl-oxygen bond, locking the molecule into a specific conformation that may be more or less favorable for binding to a biological target.

Receptor Binding: The size and shape of the 2,6-dichlorophenyl group can either promote or hinder the binding to a specific active site. If the active site has a well-defined pocket, this substitution pattern might provide a better fit compared to other substitution patterns (e.g., 2,4-dichloro or 3,5-dichloro).

Metabolic Stability: The chlorine atoms can block sites on the aromatic ring that are susceptible to metabolic oxidation, thereby increasing the molecule's stability and duration of action within a biological system.

The following table illustrates the hypothetical impact of different substitution patterns on the phenyl ring on a key biological activity parameter, such as the half-maximal inhibitory concentration (IC50), based on general principles observed in related herbicidal compounds.

| Compound | Substitution Pattern | Hypothetical IC50 (µM) | Rationale |

|---|---|---|---|

| Analog 1 | Unsubstituted Phenoxy | >1000 | Lack of specific interactions and lower hydrophobicity. |

| Analog 2 | 4-Chloro-phenoxy | 500 | Moderate increase in hydrophobicity and electronic effects. |

| Analog 3 | 2,4-Dichloro-phenoxy | 150 | Enhanced hydrophobic and electronic interactions. |

| Analog 4 | 2,6-Dichloro-phenoxy | 80 | Optimal steric and electronic profile for target binding. |

Impact of Propanenitrile Chain Length and Substitution on Biological Activity

The nitrile group (-C≡N) is a versatile functional group in medicinal and agricultural chemistry. nih.gov Its linear geometry and electronic properties allow it to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. nih.gov In some instances, the nitrile group can serve as a bioisostere for other functional groups like a carbonyl or a halogen. The metabolic stability of the nitrile group is generally high, which contributes to a longer biological half-life of the parent molecule. nih.gov

The length of the alkyl chain connecting the dichlorophenoxy moiety to the nitrile group is also a critical factor. A three-carbon chain (propane) provides a certain degree of flexibility and spacing between the aromatic ring and the nitrile group. This spacing can be optimal for allowing the two key functional groups to interact with their respective binding pockets within a target protein simultaneously.

Modifications to the propanenitrile chain can have a significant impact on biological activity. For example:

Chain Length: Shortening the chain to an acetonitrile (B52724) or lengthening it to a butanenitrile could alter the distance between the key pharmacophores, potentially leading to a decrease in activity if the optimal spacing is lost.

Substitution on the Chain: Introducing substituents on the propanenitrile chain can affect the molecule's conformation, steric profile, and hydrophobicity. For example, adding a methyl group could introduce a chiral center and also influence how the side chain fits into a binding pocket.

The following table provides a hypothetical SAR for modifications to the side chain, based on principles observed in related classes of bioactive compounds.

| Compound | Side Chain | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Analog A | -(CH2)2CN (Propanenitrile) | 100% | Optimal length for target interaction. |

| Analog B | -CH2CN (Acetonitrile) | 40% | Suboptimal spacing between pharmacophores. |

| Analog C | -(CH2)3CN (Butanenitrile) | 60% | Increased flexibility may not be ideal for binding. |

| Analog D | -(CH2)2COOH (Propanoic acid) | 20% | Different electronic and hydrogen bonding properties. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can play a pivotal role in the biological activity of molecules that contain chiral centers. While this compound itself is achiral, the introduction of a substituent on the propanenitrile chain, for instance at the α- or β-position to the nitrile group, would create a stereocenter, leading to the existence of enantiomers.

In many biologically active compounds, particularly in the field of agrochemicals, it is common for one enantiomer to exhibit significantly higher activity than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the two enantiomers. The differential activity arises from the fact that only one enantiomer may be able to bind effectively to the active site of the target protein, while the other may bind weakly or not at all.

For example, in the case of phenoxypropanoic acid herbicides, which share the dichlorophenoxy moiety with the compound of interest, the herbicidal activity is predominantly associated with the (R)-enantiomer. The (S)-enantiomer is often much less active. This stereoselectivity is a strong indication that the three-dimensional arrangement of the atoms is critical for the interaction with the biological target.

Should a chiral analog of this compound be synthesized, it would be imperative to separate the enantiomers and evaluate their biological activities independently. This would not only allow for the identification of the more active enantiomer (the eutomer) but also provide valuable information about the topology of the binding site of the target molecule. The development of a single, more active enantiomer can also have practical advantages, such as reducing the required application rate and minimizing potential off-target effects.

Rational Design Strategies for Developing Novel Derivatives

The rational design of novel derivatives of this compound is guided by the SAR principles discussed in the preceding sections. The goal is to create new molecules with improved biological activity, selectivity, and pharmacokinetic properties. Several strategies can be employed in this endeavor.

One common approach is substructure splicing or molecular hybridization . This involves combining the this compound scaffold with other known bioactive fragments. For example, if a particular heterocyclic ring is known to confer high affinity for a target enzyme, it could be incorporated into the structure to create a hybrid molecule with potentially enhanced activity.

Bioisosteric replacement is another powerful strategy. This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the molecule's properties. For instance, the nitrile group could be replaced with other groups that can act as hydrogen bond acceptors, such as a thiazole (B1198619) or an oxazole (B20620) ring, to see if this improves binding affinity or metabolic stability.

Scaffold hopping involves making more significant changes to the core structure of the molecule while retaining the key pharmacophoric features. For the this compound scaffold, this could involve replacing the dichlorophenyl ring with another aromatic or heteroaromatic system that maintains the necessary steric and electronic properties for activity.

Finally, the insights gained from QSAR and molecular docking studies can be used to guide the design of new derivatives in a more targeted manner. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, new derivatives can be synthesized with more lipophilic substituents in that position. Similarly, if docking studies reveal an unoccupied pocket in the active site of the target protein, new derivatives can be designed with substituents that can extend into and interact with that pocket. Through these iterative cycles of design, synthesis, and biological testing, it is possible to develop novel derivatives with significantly improved performance.

Biological Target Identification and Mechanistic Elucidation of Action

Investigations into Enzyme Inhibition and Modulation

The structure of 3-(2,6-Dichloro-phenoxy)propanenitrile, featuring a dichlorophenoxy moiety and a propanenitrile group, suggests its potential to interact with and modulate the activity of various enzymes. Research in this area has explored its effects on several key enzyme systems.

Gamma-Secretase Pathway Inhibition Studies

The gamma-secretase pathway is a critical area of study, particularly in the context of neurodegenerative diseases. Gamma-secretase is an enzyme complex responsible for the cleavage of multiple transmembrane proteins, including the amyloid precursor protein (APP). The modulation of this pathway has been a primary strategy in the development of therapeutics.

While direct studies specifically detailing the inhibitory effects of this compound on the gamma-secretase pathway are not extensively documented in publicly available literature, the investigation of small molecules with similar structural motifs is an active area of research. The general approach in such studies involves assessing the compound's ability to alter the production of amyloid-beta (Aβ) peptides, which are key products of APP processing by gamma-secretase. A reduction in Aβ levels in cellular or in vitro assays would indicate a potential inhibitory effect on this pathway.

Tyrosine Kinase Inhibition, with Specific Reference to c-Src Kinase

Tyrosine kinases are crucial enzymes that regulate a multitude of cellular processes, including growth, differentiation, and survival. The c-Src kinase, a non-receptor tyrosine kinase, is often overactive in various cancers, making it an attractive target for inhibitor development. chemrxiv.org

Investigations into the effects of compounds structurally related to this compound have provided insights into potential tyrosine kinase inhibition. For instance, other molecules containing a 2,6-dichlorophenyl group have been identified as multi-targeted Src family kinase inhibitors. nih.gov The mechanism of inhibition typically involves the binding of the compound to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. chemrxiv.org The dichlorinated phenyl ring is often a key feature for achieving potent inhibition.

| Kinase Target | Compound Class | General Finding |

| c-Src Kinase | Compounds with 2,6-dichlorophenyl moiety | Potential for inhibition of kinase activity |

Exploration of Other Enzyme Systems

Further research is necessary to systematically screen this compound against a broader panel of enzymes to fully elucidate its inhibitory profile. Such studies would provide a more comprehensive understanding of its biological activities and potential therapeutic applications.

Analysis of Molecular Interaction Profiles

Understanding the molecular interactions of a compound is fundamental to explaining its biological effects. The chemical structure of this compound dictates its potential for various types of chemical reactions and interactions with biological macromolecules.

Electrophilic Reactivity and Interaction with Biological Nucleophiles

The presence of electron-withdrawing chlorine atoms on the phenyl ring and the nitrile group can influence the electrophilic character of the molecule. This electrophilicity can lead to interactions with biological nucleophiles, which are abundant in cells in the form of amino acid residues in proteins (such as cysteine, histidine, and lysine) and other biomolecules.

The propanenitrile moiety itself can be subject to metabolic transformations that may alter its reactivity. The potential for such interactions underscores the importance of studying the compound's metabolic fate and the reactivity of its metabolites.

Protein Modification Pathways

The interaction of small molecules with proteins can lead to various modifications, which can in turn alter protein function. Covalent modification is a key mechanism through which some drugs exert their effects. Given the potential electrophilic nature of this compound or its metabolites, studies into its ability to covalently modify proteins are warranted.

Techniques such as mass spectrometry-based proteomics can be employed to identify potential protein targets and the specific sites of modification. Understanding these protein modification pathways is crucial for a complete mechanistic understanding of the compound's biological activity.

| Interaction Type | Potential Biological Consequence |

| Enzyme Inhibition | Modulation of cellular signaling pathways |

| Interaction with Nucleophiles | Covalent modification of proteins and other biomolecules |

Precursor Role in Bioactive Compound Synthesis

The principal significance of this compound in the scientific field lies in its function as a versatile starting material for the creation of more complex, biologically active compounds.

Utility in the Synthesis of Antihypertensive Agents (e.g., Lofexidine)

A significant application of this compound is its role as a crucial intermediate in the synthesis of the antihypertensive drug, Lofexidine. Lofexidine is an alpha-2 adrenergic receptor agonist that is also used to alleviate withdrawal symptoms in individuals with opioid dependence.

An alternative and more efficient synthesis route to a related intermediate, ethyl 2-(2,6-dichlorophenoxy)propionate, has been developed, which can then be converted to Lofexidine. This process reacts 2,6-dichlorophenol (B41786) with ethyl 2-chloropropionate in the presence of a polar aprotic solvent and a base like potassium carbonate. This improved method is more cost-effective and suitable for industrial-scale production.

| Reactants | Reagents/Solvents | Intermediate Product | Reported Yield |

|---|---|---|---|

| 2,6-Dichlorophenol, 2-Bromopropionitrile | - | 2-(2,6-Dichlorophenoxy)propionitrile | 70% |

| 2,6-Dichlorophenol, Ethyl 2-chloropropionate | Potassium carbonate, Polar aprotic solvent | Ethyl 2-(2,6-dichlorophenoxy)propionate | High |

Advanced Analytical and Computational Approaches in Research

Spectroscopic Characterization and Elucidation of 3-(2,6-Dichloro-phenoxy)propanenitrile and its Derivatives

The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques. Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and UV-Vis spectroscopy are indispensable for a comprehensive characterization. researchgate.net

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the 2,6-dichlorophenyl group, the aromatic protons typically exhibit characteristic signals. The protons of the propanenitrile side chain (O-CH₂, -CH₂-CN) would appear as distinct multiplets at specific chemical shifts, influenced by the adjacent oxygen and nitrile groups. mdpi.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number and type of carbon atoms. Key signals would include those for the nitrile carbon (C≡N), the carbons in the propanenitrile chain, and the distinct carbons of the dichlorinated aromatic ring. The carbons bonded to chlorine atoms would show characteristic shifts. mdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A sharp, intense absorption band characteristic of the nitrile group (C≡N) stretch is a key identifier. Other significant bands would correspond to the C-O-C ether linkage, C-Cl bonds, and various C-H and C=C vibrations of the aromatic ring. researchgate.net

UV-Vis Spectroscopy : The electronic absorption spectrum, calculated using time-dependent density functional theory (TD-DFT), helps in understanding the electronic transitions within the molecule. researchgate.net The dichlorophenoxy moiety is the primary chromophore responsible for absorption in the UV region.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic-H | ~7.0-7.5 ppm |

| O-CH₂ | ~4.2-4.5 ppm | |

| CH₂-CN | ~2.8-3.1 ppm | |

| ¹³C NMR | C≡N | ~117-120 ppm |

| Aromatic C-Cl | ~128-135 ppm | |

| O-CH₂ | ~60-65 ppm | |

| CH₂-CN | ~15-20 ppm | |

| IR Spectroscopy | C≡N Stretch | ~2240-2260 cm⁻¹ |

| C-O-C Stretch | ~1200-1250 cm⁻¹ | |

| C-Cl Stretch | ~700-800 cm⁻¹ |

Theoretical Chemistry Applications, Including Density Functional Theory (DFT) Studies

Theoretical chemistry, particularly Density Functional Theory (DFT), offers profound insights into the structural and electronic properties of molecules like this compound. karazin.ua DFT calculations are used to predict molecular geometry, electronic distribution, and reactivity parameters. researchgate.netnih.gov

Geometry Optimization : DFT methods are employed to determine the most stable three-dimensional conformation of the molecule. Calculations for a similar compound, 3-(2,5-Dichlorophenoxy)propanenitrile, revealed a specific dihedral angle between the phenoxy ring and the propane (B168953) chain to minimize steric hindrance.

Electronic Properties : Key electronic properties are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 3-(2,5-Dichlorophenoxy)propanenitrile, the HOMO-LUMO gap was calculated to be 4.55 eV, indicating moderate reactivity.

Molecular Electrostatic Potential (MEP) : MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps identify electron-rich and electron-deficient regions, which are vital for understanding intermolecular interactions. nih.gov

Table 2: DFT-Calculated Properties for the Related Compound 3-(2,5-Dichlorophenoxy)propanenitrile

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.42 eV | Relates to electron-donating ability |

| LUMO Energy | -1.87 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.55 eV | Indicator of chemical reactivity and stability |

| Dihedral Angle (Ring-Chain) | 112° | Describes molecular conformation |

| C≡N Bond Length | 1.16 Å | Correlates with experimental structural data |

Data sourced from studies on the 2,5-dichloro isomer as a proxy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govnih.gov For a series of derivatives of this compound, QSAR models could be developed to predict their efficacy for a specific application, thereby guiding the synthesis of new, more potent analogues. nih.govfrontiersin.org

The QSAR process involves several key steps:

Data Set Preparation : A series of compounds with known activities is collected. frontiersin.org

Descriptor Calculation : Molecular descriptors, which are numerical representations of chemical and physical properties, are calculated for each molecule. These can be categorized as 1D, 2D, or 3D descriptors. nih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), are used to build a mathematical model that links the descriptors to the observed activity. frontiersin.org

Model Validation : The predictive power and robustness of the model are rigorously tested using statistical validation techniques. nih.gov

For phenoxy-containing compounds, relevant descriptors often include hydrophobicity (LogP), electronic parameters (like Hammett constants), and steric parameters (like molar refractivity). mdpi.comyoutube.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electron distribution, reactivity |

| Steric / Topological | Molecular Weight, Molar Refractivity, Wiener Index | Size, shape, and branching of the molecule |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific intermolecular interactions |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into how the molecule interacts with a specific biological target, such as an enzyme or receptor. frontiersin.orgnih.gov

The primary goal of MD is to understand the stability of the ligand-target complex and characterize the key interactions that govern binding. nih.gov The simulation process typically involves:

System Setup : Building a computational model of the ligand-receptor complex, solvated in a box of water molecules and ions to mimic physiological conditions.

Energy Minimization : Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration : Gradually heating and pressurizing the system to the desired temperature and pressure (e.g., NVT and NPT equilibration). researchgate.net

Production Run : Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis : Analyzing the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to pinpoint key interactions. researchgate.netnih.gov

MD simulations can reveal the dynamic nature of the binding process, which is something that static methods like molecular docking alone cannot capture. rsc.org This information is invaluable for rational drug design and understanding the mechanism of action.

Table 4: Key Stages and Outputs of a Molecular Dynamics Simulation

| Simulation Stage | Purpose | Key Output / Analysis |

| Energy Minimization | Relieve steric clashes and reach a low-energy conformation. | Optimized starting structure. |

| Equilibration (NVT/NPT) | Bring the system to the target temperature and pressure. | Stabilized temperature, pressure, and density. |

| Production MD | Sample the conformational space of the complex over time. | Atomic trajectory file (positions and velocities over time). |

| Trajectory Analysis | Evaluate the stability and interactions of the complex. | RMSD plots, RMSF plots, hydrogen bond analysis, binding free energy calculations. |

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry and Sustainable Synthesis

The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on developing environmentally benign synthesis methods. laxai.comrsc.org Future research on 3-(2,6-Dichloro-phenoxy)propanenitrile will likely focus on aligning its production with the principles of green chemistry. This involves exploring alternative reaction pathways that minimize waste, reduce energy consumption, and utilize renewable resources. laxai.commdpi.com

One promising area is the adoption of biocatalysis. mdpi.com Aldoxime dehydratases are enzymes that can synthesize nitriles from aldoximes under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods that may rely on harsh reagents. mdpi.com Researchers may investigate engineered enzymes or whole-cell biocatalysts for the efficient and selective synthesis of the propanenitrile moiety. researchgate.net Another green approach is the catalytic hydration of nitriles to produce amides, which is an atom-economic method. researchgate.net While this applies to reactions of the nitrile, the principles of using advanced, selective catalysts, perhaps inspired by nature, can be applied to its synthesis. laxai.com

Innovations are also expected in the choice of solvents and reaction conditions. The move away from volatile organic compounds towards greener solvents or even solvent-free reaction conditions is a key trend. The development of catalytic systems that operate at lower temperatures and pressures would further enhance the sustainability profile of the synthesis process for this compound and related compounds.

Table 1: Potential Green Synthesis Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., aldoxime dehydratases) or whole microorganisms to catalyze the formation of the nitrile group. mdpi.comresearchgate.net | High selectivity, mild reaction conditions (aqueous media, ambient temperature/pressure), reduced waste, use of renewable resources. mdpi.com |

| Green Solvents | Replacing traditional volatile organic solvents with water, supercritical fluids, or bio-based solvents. | Reduced environmental impact, lower toxicity, improved safety. |

| Energy-Efficient Synthesis | Development of catalytic processes (e.g., photocatalysis, microwave-assisted synthesis) that reduce energy consumption. | Lower carbon footprint, reduced operational costs. |

| Atom Economy | Designing synthesis routes that maximize the incorporation of all starting materials into the final product, minimizing byproducts. researchgate.net | Reduced waste generation, increased process efficiency. |

Discovery of Novel Biological Targets and Therapeutic Applications

The structural motifs within this compound—the dichlorophenoxy group and the propanenitrile tail—suggest a wide range of potential biological activities. The dichlorophenoxy moiety is a key component of widely used herbicides like 2,4-D, which function by mimicking plant hormones and causing uncontrolled growth in broadleaf weeds. nih.govwikipedia.org This suggests that future research could explore this compound and its derivatives for novel herbicidal properties, potentially targeting different or resistant weed species.

Beyond agriculture, the nitrile group is a feature in over 30 approved pharmaceutical drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. nih.gov The nitrile can form hydrogen bonds, participate in polar interactions, and act as a bioisostere for other functional groups, enhancing binding affinity to target proteins. nih.govresearchgate.net This versatility opens the door to exploring this compound as a scaffold for developing new therapeutic agents. Research indicates that related dichlorophenoxy and propanenitrile compounds possess potential antimicrobial, antifungal, and anticancer properties. nih.govnih.gov Future studies will likely involve high-throughput screening against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions, to uncover novel therapeutic uses. plos.orgresearchgate.net

Table 2: Potential Biological Targets and Therapeutic Areas

| Potential Target Class | Therapeutic Area | Rationale |

|---|---|---|

| Plant-Specific Enzymes/Hormone Receptors | Agriculture (Herbicides) | The dichlorophenoxy group is a known herbicide pharmacophore. nih.govwikipedia.org |

| Bacterial or Fungal Enzymes | Infectious Diseases (Antimicrobial/Antifungal) | Related dichlorophenoxy and nitrile compounds have shown antimicrobial activity. nih.gov |

| Kinases, Proteases | Oncology, Inflammatory Diseases | Nitrile-containing molecules are prevalent in drug discovery for their diverse binding capabilities. nih.gov |

| Ion Channels, G-Protein Coupled Receptors (GPCRs) | Neurology, Cardiovascular Disease | The compound's structure could be optimized to interact with various receptor families. |

Development of Advanced Mechanistic Probes

Understanding how a molecule exerts its biological effect is fundamental to drug discovery and chemical biology. The nitrile group in this compound is not just a passive structural element; it can be leveraged as a reactive "warhead" to create advanced mechanistic probes. rsc.org Nitriles can react with the cysteine or serine residues often found in the active sites of enzymes like proteases, forming a reversible or irreversible covalent bond. rsc.orgnih.gov

This reactivity allows for the design of activity-based probes. By incorporating a reporter tag (like a fluorophore or biotin) onto the this compound scaffold, researchers could create tools to:

Identify and Isolate Targets: These probes can be used in complex biological samples (e.g., cell lysates) to covalently label their protein targets. The tagged proteins can then be isolated and identified, revealing the molecule's mechanism of action.

Visualize Enzyme Activity: Fluorescently tagged probes can be used in cellular imaging to visualize the location and activity of specific enzymes in real-time.

Quantify Target Engagement: Probes can help quantify how effectively a drug candidate binds to its target within a cell, a crucial step in drug development.

Future research will focus on fine-tuning the reactivity of the nitrile group to achieve selectivity for specific enzyme families, transforming this compound from a simple compound into a sophisticated tool for biological exploration. rsc.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Molecular Design

AI and ML models can be trained on vast datasets of chemical structures and their associated biological activities. arxiv.org This enables them to:

Predict Biological Activity: Algorithms can predict the potential therapeutic efficacy or herbicidal activity of novel derivatives of this compound before they are synthesized, saving significant time and resources. plos.org

Optimize Molecular Properties: Machine learning can guide the modification of the parent structure to improve key drug-like properties, such as solubility, metabolic stability, and binding affinity. researchgate.netacs.org

De Novo Design: Generative AI models can design entirely new molecules based on the core structure, tailored to interact with a specific biological target with high predicted efficacy. pnnl.govmdpi.com

Synthesize Planning: AI can devise the most efficient and sustainable synthetic routes for producing these newly designed compounds, factoring in reaction conditions and reagent availability. mdpi.commdpi.com

Table 3: Applications of AI/ML in Research on this compound

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. pnnl.gov | Rapidly screens virtual libraries of derivatives to prioritize candidates for synthesis. |

| Generative Models | Algorithms that create novel molecular structures with desired properties. mdpi.com | Designs next-generation compounds with potentially enhanced efficacy and safety. |

| Predictive ADMET Models | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. acs.org | Reduces late-stage failures in drug development by identifying potential liabilities early. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.